N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Pyrimidine-Sulfonamide Hybrid Architectural Overview
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide features a tripartite structure:
- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5. The 4-position carries a diethylamino group (-N(CH2CH3)2), while the 6-position is substituted with a methyl group (-CH3).
- Biphenyl sulfonamide : A [1,1'-biphenyl]-4-sulfonamide group attached via an amine linkage to the pyrimidine ring. The sulfonamide (-SO2NH2) group provides hydrogen-bonding capacity and acidic proton donation.
- Aromatic bridge : A para-substituted phenyl group connects the pyrimidine and sulfonamide moieties, enabling π-π stacking interactions with biological targets.
The molecular formula is C28H30N6O2S, with a molar mass of 514.64 g/mol. Key structural features include:
- Planar pyrimidine ring : Facilitates intercalation with DNA or RNA in therapeutic applications.
- Flexible diethylamino group : Enhances solubility and modulates electronic effects through its electron-donating properties.
- Biphenyl system : Extends conjugation, improving binding to hydrophobic protein pockets.
Historical Development and Research Evolution
The compound’s synthesis traces back to foundational pyrimidine chemistry developed in the 1970s. Early patents, such as US3997537A (1976), detailed methods for producing 2-diethylamino-4-hydroxy-6-methylpyrimidine precursors using diketene and guanidine derivatives in strongly acidic media. These protocols established reflux conditions (95°C in n-propanol) and neutralization techniques that remain relevant in contemporary synthesis.
Modern advances include:
- Hybridization strategies : Combining pyrimidine fragments with sulfonamides to exploit complementary bioactivities, as demonstrated in Zhou et al.’s 2024 anticancer derivatives.
- Continuous-flow synthesis : Improved yields (80% vs. traditional 60–65%) by optimizing reactant stoichiometry and residence times.
- Computational modeling : Density functional theory (DFT) studies rationalize substituent effects on antimicrobial potency, guiding structural refinements.
Significance in Medicinal Chemistry
This hybrid compound addresses two critical challenges in drug discovery:
- Multitarget engagement : The pyrimidine core inhibits kinases like PI3Kα (binding affinity: -46 to -61 kcal/mol), while the sulfonamide moiety disrupts folate biosynthesis in microbes.
- Optimized pharmacokinetics : LogP values between 0–3 balance lipophilicity and aqueous solubility, ensuring cell membrane permeability without excessive accumulation.
Notable biological activities include:
- Anticancer effects : IC50 values of 12.64–22.20 μM against HepG2 and HCT-116 cells, surpassing 5-fluorouracil in apoptosis induction (45.30% vs. 38.10% in HeLa cells).
- Antimicrobial action : Minimum inhibitory concentrations (MIC) of 4–16 μg/mL against Staphylococcus aureus and Candida albicans, attributed to electron-withdrawing substituents enhancing target affinity.
Structural Classification within Sulfonamide Pharmacophores
This compound belongs to the aryl sulfonamide subclass, distinguished by:
- Biphenyl substitution : Unlike simpler benzenesulfonamides, the biphenyl group extends hydrophobic contacts, improving target residence time.
- Pyrimidine integration : Introduces hydrogen-bond acceptors (N1, N3) and donors (NH groups) absent in classical sulfonamides, enabling dual binding modes.
Comparative analysis with prototypical sulfonamides reveals enhanced potency:
| Feature | Classical Sulfonamide (e.g., Sulfamethoxazole) | Pyrimidine Hybrid Compound |
|---|---|---|
| Target Spectrum | Antibacterial only | Anticancer, antimicrobial |
| logP | 0.89 | 1.82–2.95 |
| Hydrogen Bonds | 2–3 | 5–7 |
| Synthetic Steps | 3–4 | 6–8 |
Data derived from .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2S/c1-4-32(5-2)26-19-20(3)28-27(30-26)29-23-13-15-24(16-14-23)31-35(33,34)25-17-11-22(12-18-25)21-9-7-6-8-10-21/h6-19,31H,4-5H2,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKNIMFXZCSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the sulfonamide group: This step involves the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base.
Attachment of the diethylamino-substituted pyrimidine ring: This can be done through a nucleophilic substitution reaction where the pyrimidine ring is introduced to the biphenyl-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The diethylamino-substituted pyrimidine ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to proteins or other biomolecules, influencing various cellular pathways.
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationships (SAR): Diethylamino and methyl groups on pyrimidine correlate with enhanced inhibitory activity in enzyme assays .
- Thermal Stability : Higher melting points (e.g., 168–170°C for the target) suggest greater crystalline stability compared to acetamide-linked analogs () .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by a complex structure that includes a sulfonamide group, which is known for its diverse biological applications. This article will delve into the biological activity of this compound, reviewing relevant research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O2S |
| Molecular Weight | 373.51 g/mol |
| IUPAC Name | N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-sulfonamide |
| InChI Key | YQZVQJZQZBPLGA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)S(=O)(=O)N |
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : Synthesized via condensation reactions.
- Substitution Reactions : Introducing the diethylamino group through nucleophilic substitution.
- Coupling with Aniline Derivative : Achieved through nucleophilic aromatic substitution.
- Sulfonamide Formation : Utilizing sulfonyl chlorides in amide coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, they have shown effectiveness against breast cancer and leukemia cells through mechanisms involving the inhibition of specific kinases associated with tumor growth and survival pathways .
Antimicrobial Activity
The sulfonamide moiety in this compound contributes to its antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest, making these compounds potential candidates for treating bacterial infections . In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors, modulating their activity and affecting downstream signaling cascades.
- DNA/RNA Interaction : The compound may intercalate into nucleic acids, impacting transcription and translation processes .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial depolarization .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of sulfonamide derivatives including our compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing effective concentrations between 5 and 15 µg/mL for both bacterial strains .
Q & A
Q. What are the primary synthetic routes for synthesizing N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. Key steps include:
- Amination : Coupling 4-(diethylamino)-6-methylpyrimidin-2-amine with a nitro-substituted biphenyl sulfonamide intermediate under basic conditions (e.g., triethylamine) .
- Reduction : Reduction of nitro groups to amines using catalytic hydrogenation or sodium dithionite.
Critical reaction conditions include temperature control (60–80°C for amination) and solvent selection (e.g., DMF or THF). Catalysts like palladium on carbon are essential for reduction steps .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, aromatic proton signals in the δ 7.1–8.5 ppm range validate biphenyl and pyrimidine moieties .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯N interactions), critical for understanding conformational stability .
- Mass Spectrometry : High-resolution MS (e.g., m/z 645 [M+]) confirms molecular weight and fragmentation patterns .
Q. What are the primary biological targets or applications explored for this compound in academic research?
- Methodological Answer : The compound is investigated as:
- Kinase Inhibitor : Screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
- Biochemical Probe : Radiolabeled derivatives (e.g., 14C) track target engagement in cellular models .
- Anticandidate : Evaluated in vitro for antiproliferative activity against cancer cell lines (e.g., MCF-7) via MTT assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like amination .
- Process Control : Implement flow chemistry for precise temperature and pH regulation during nitro-group reduction .
- Byproduct Analysis : LC-MS monitors intermediates; orthogonal purification (e.g., preparative HPLC) isolates the target compound .
Q. What strategies resolve contradictions in reported biological activity data, such as varying IC50 values across studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based (e.g., Western blot for phosphorylation) methods .
- Purity Assessment : High-field NMR (≥400 MHz) and elemental analysis confirm compound integrity, ruling out impurities as confounding factors .
- Polymorph Screening : X-ray diffraction identifies crystalline forms that may alter solubility and bioactivity .
Q. How can computational modeling predict this compound’s pharmacokinetic properties and binding affinity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets, prioritizing substituents (e.g., diethylamino) for hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to rank binding affinities .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and CYP450 inhibition risks .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Isosteric Replacement : Substitute the sulfonamide group with a sulfone or carboxamide to resist CYP450 oxidation .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life .
- Prodrug Design : Mask polar groups (e.g., amine) with enzymatically cleavable motifs (e.g., esters) to improve oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data, such as varying dihedral angles between studies?
- Methodological Answer :
- Crystallization Conditions : Varying solvent systems (e.g., DMSO vs. ethanol) can induce polymorphic forms. Screen solvents systematically and report conditions in detail .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π bonds) to explain conformational differences .
- Temperature-Dependent Studies : Collect diffraction data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal effects on crystal packing .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Amination Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >80% above 70°C |
| Solvent | DMF | Higher polarity enhances solubility |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Catalyst | None required | — |
Q. Table 2: Common Spectroscopic Peaks
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| 1H NMR | δ 2.26 (s) | Diethylamino methyl groups |
| IR | 1332 cm⁻¹ | S=O stretch (sulfonamide) |
| HRMS | m/z 645 [M+] | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
